molecular formula C13H19NO2 B14861924 Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester

Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester

Cat. No.: B14861924
M. Wt: 221.29 g/mol
InChI Key: YOFXPEIKAGIWEL-ZDUSSCGKSA-N
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Description

Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester is a compound that belongs to the class of amino acid esters. These compounds are known for their significant roles in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions . The structure of this compound includes an alanine backbone with a methyl group and a methylphenyl group attached, making it a unique derivative of alanine.

Chemical Reactions Analysis

Types of Reactions

Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original ester .

Scientific Research Applications

Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which alanine, 2-methyl-3-(M-methylphenyl), ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in various biochemical reactions. The methyl and methylphenyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Alanine methyl ester
  • Alanine ethyl ester
  • Methyl alaninate
  • Ethyl alaninate

Uniqueness

Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester is unique due to the presence of both a methyl group and a methylphenyl group, which can significantly alter its chemical properties and reactivity compared to other alanine esters. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-methyl-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-7-5-6-10(2)8-11/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1

InChI Key

YOFXPEIKAGIWEL-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=CC(=C1)C)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC(=C1)C)N

Origin of Product

United States

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